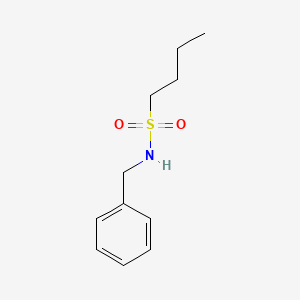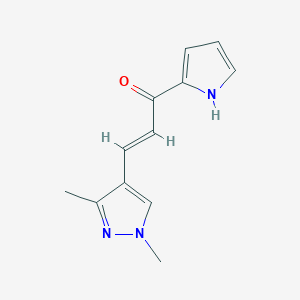![molecular formula C18H20N2O2S B4719536 propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4719536.png)
propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate, also known as PMT, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the thioamide family and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase II. This enzyme plays a key role in the production of bicarbonate ions, which are important for maintaining the pH balance of the body. By inhibiting this enzyme, propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate may disrupt the pH balance and lead to physiological effects.
Biochemical and Physiological Effects:
Studies have shown that propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase II, propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the activity of other enzymes and receptors in the body. It has also been shown to have effects on the cardiovascular and nervous systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has several advantages for use in scientific research. It is relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to its use. propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate-based therapies for the treatment of conditions such as glaucoma and epilepsy. Another area of interest is the study of propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate's effects on other enzymes and receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One study found that propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate inhibited the activity of the enzyme carbonic anhydrase II, which plays a role in the regulation of acid-base balance in the body. This finding suggests that propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate may have potential therapeutic applications in the treatment of conditions such as glaucoma and epilepsy.
Propiedades
IUPAC Name |
propyl 4-[(3-methylphenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-11-22-17(21)14-7-9-15(10-8-14)19-18(23)20-16-6-4-5-13(2)12-16/h4-10,12H,3,11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTMKWJDDYXYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4719464.png)
![2-(4-methylphenyl)-5-[(2-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4719467.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4719475.png)
![ethyl 4-({4-[(butylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4719498.png)
![2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4719502.png)
![ethyl 4-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4719510.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4719529.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4719534.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4719544.png)
![N-ethyl-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B4719546.png)

